3-(Difluoromethoxy)-4-hydroxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 3-fluoro-4-methoxybenzaldehyde, involves the reaction of a fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid. This process is followed by extraction with anhydrous ether after basification with potassium carbonate. The method described simplifies the synthesis process by reducing it to one step and avoids the use of concentrated hydrochloric acid and sulfuric acid, which can be damaging in industrial production. Trifluoroacetic acid used in the process can be recycled, which reduces costs significantly .
Molecular Structure Analysis
While the molecular structure of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde is not directly analyzed in the papers, the structure of 3-fluoro-4-methoxybenzaldehyde was confirmed by melting point and ^1H-NMR analysis . This suggests that similar analytical techniques could be used to confirm the structure of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde.
Chemical Reactions Analysis
The papers do not provide specific reactions for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. However, the electrocatalysis of NADH oxidation with electropolymerized films of 3,4-dihydroxybenzaldehyde is discussed, which involves the formation of redox-active films containing a quinone moiety . This indicates that benzaldehyde derivatives can participate in redox reactions and may form polymers under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde are not detailed in the provided papers. However, the synthesis paper mentions the use of melting point determination and NMR analysis, which are common techniques to assess the purity and structure of organic compounds. The electrocatalysis paper discusses the pH dependence of redox activity, which could be relevant to the physical and chemical properties of similar compounds.
Scientific Research Applications
Electrocatalysis and Polymerization
3,4-Hydroxybenzaldehyde, a related compound to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, has been utilized in electrocatalysis. Specifically, its oxidation on glassy carbon electrodes forms stable redox-active electropolymerized films containing a quinone moiety. These films are useful in surface-immobilized redox couples and their redox activity is pH-dependent, aligning closely with Nernstian dependence. This application is significant for advancements in electrochemical applications and materials science (Pariente, Lorenzo, & Abruña, 1994).
Chromatographic Analysis
Chlorinated 4-hydroxybenzaldehydes, structurally similar to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, have been analyzed using gas-liquid chromatographic techniques. This study provides insight into the separation and retention behaviors of these compounds, which is critical in analytical chemistry for identifying and quantifying substances in various mixtures (Korhonen & Knuutinen, 1984).
Organic Synthesis and Catalysis
The compound is used in organic synthesis, particularly in reactions involving cleavage of the aldehyde C-H bond using a rhodium catalyst system. This method efficiently produces 2-alkenoylphenols from 2-hydroxybenzaldehydes and shows promise in organic synthesis for creating various chemical structures (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).
Solid Phase Organic Synthesis
4-Hydroxybenzaldehyde derivatives are investigated for use as linkers in solid-phase organic synthesis. This application is particularly useful in the synthesis of secondary amines and various amide derivatives, which are fundamental in developing pharmaceuticals and other organic compounds (Swayze, 1997).
Electropolymerization and Electrochemical Properties
Electropolymerization of 4-hydroxybenzaldehyde with formaldehyde (resol mixture) modifies glassy carbon electrodes, enhancing their electrochemical properties. This is valuable in creating advanced materials for electrochemical sensors and devices (Garcia, Pauli, & Ortiz, 2001).
Synthesis of Electrically Conductive Polymers
Bis-aldehyde monomers derived from 4-hydroxybenzaldehyde have been synthesized and used to create electrically conductive polyazomethines. This development is crucial in the field of conductive polymers, which have a wide range of applications in electronics and materials science (Hafeez, Akhter, Gallagher, Khan, Gul, & Shah, 2019).
Safety And Hazards
Future Directions
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a compound related to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, has been evaluated for its effects on pulmonary fibrosis . The study aimed to determine whether epithelial-mesenchymal transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .
properties
IUPAC Name |
3-(difluoromethoxy)-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWJKJOZIXNRID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611128 | |
Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |
CAS RN |
53173-70-9 | |
Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.